molecular formula C8H10N2O2 B1219178 2,3-Dihydro-1,4-benzodioxine-6,7-diamine CAS No. 81927-47-1

2,3-Dihydro-1,4-benzodioxine-6,7-diamine

Cat. No. B1219178
CAS RN: 81927-47-1
M. Wt: 166.18 g/mol
InChI Key: FJRUWRJAJNEIKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-diamines, including structures related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, can be achieved through stereocontrolled synthesis involving benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, demonstrating high yields and selectivity (Kangnan Li et al., 2017). Furthermore, a novel one-pot synthesis approach has been developed for substituted 2,3-dihydro-1,4-benzodioxines, showcasing the utility of dual nucleophilic aromatic substitution (SNAr) reactions (M. S. Deshmukh et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine has been elucidated through various spectroscopic and X-ray crystallography techniques. These analyses confirm the presence of the 1,4-benzodioxine core and provide insights into the stereochemistry and electronic properties of these molecules.

Chemical Reactions and Properties

Compounds similar to 2,3-dihydro-1,4-benzodioxine-6,7-diamine participate in a variety of chemical reactions, including Diels-Alder reactions which are instrumental in synthesizing complex cyclic structures (N. Ruiz et al., 1992). Their reactivity patterns are essential for constructing pharmacologically relevant molecules and materials.

Physical Properties Analysis

The physical properties of compounds structurally related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. For instance, polyimides derived from diamines exhibit high thermal stability and solubility in organic solvents (A. Morikawa et al., 2012).

Scientific Research Applications

Antibacterial and Enzyme Inhibition Applications

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxine-6,7-diamine possess significant antibacterial potential and enzyme inhibitory activities. For instance, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have demonstrated potency as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017). Another study highlighted the antibacterial and lipoxygenase inhibition properties of certain synthesized sulfonamides containing the 1,4-benzodioxin ring, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Anti-Diabetic Applications

A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials. These compounds showed weak to moderate inhibitory activities against α-glucosidase enzyme, a key player in diabetes management (Abbasi et al., 2023).

Synthesis of Therapeutic Compounds

The compound 2,3-dihydro-1,4-benzodioxine-6,7-diamine is also a key intermediate in the synthesis of various therapeutic compounds. For instance, a study describes its use in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors of potential therapeutic compounds (Bozzo et al., 2003).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid. These studies have provided insights into the potential use of these compounds in the treatment of convulsive disorders (Arustamyan et al., 2019).

Bacterial Biofilm Inhibition

Additionally, some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 2,3-dihydro-1,4-benzodioxine-6,7-diamine have shown potential in inhibiting bacterial biofilms, which could have implications in treating bacterial infections resistant to traditional antibiotics (Abbasi et al., 2020).

Safety And Hazards

The compound is classified as a combustible solid . It’s important to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUWRJAJNEIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002318
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6,7-diamine

CAS RN

81927-47-1
Record name 1,2-Diamino-4,5-ethylenedioxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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